Thioxanthene-9-propylamine, N-butyl-, hydrochloride
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Overview
Description
Thioxanthene-9-propylamine, N-butyl-, hydrochloride is a chemical compound with the molecular formula C20H25NS·HCl and a molecular weight of 347.98 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thioxanthene-9-propylamine, N-butyl-, hydrochloride typically involves the reaction of thioxanthene derivatives with propylamine and butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Thioxanthene-9-propylamine, N-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thioxanthene derivatives.
Scientific Research Applications
Thioxanthene-9-propylamine, N-butyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thioxanthene-9-propylamine, N-butyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiothixene: An antipsychotic agent with similar chemical structure and pharmacological properties.
Xanthene Derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness: Thioxanthene-9-propylamine, N-butyl-, hydrochloride is unique due to its specific combination of propylamine and butylamine substituents, which confer distinct chemical and biological properties compared to other thioxanthene derivatives .
Properties
CAS No. |
94912-78-4 |
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Molecular Formula |
C20H26ClNS |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
N-[3-(9H-thioxanthen-9-yl)propyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H25NS.ClH/c1-2-3-14-21-15-8-11-16-17-9-4-6-12-19(17)22-20-13-7-5-10-18(16)20;/h4-7,9-10,12-13,16,21H,2-3,8,11,14-15H2,1H3;1H |
InChI Key |
KTPAZYBIDWWLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCC1C2=CC=CC=C2SC3=CC=CC=C13.Cl |
Origin of Product |
United States |
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